molecular formula C7H6Cl2O2S B8487374 3-(2,5-Dichlorothiophen-3-yl)propanoicacid

3-(2,5-Dichlorothiophen-3-yl)propanoicacid

Cat. No.: B8487374
M. Wt: 225.09 g/mol
InChI Key: OUPPTFALQMOJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dichlorothiophen-3-yl)propanoicacid is an organic compound that belongs to the class of thienylpropanoic acids It features a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a propanoic acid group attached to the 3-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorothiophen-3-yl)propanoicacid can be achieved through several synthetic routes. One common method involves the cyclization of acid chlorides derived from γ-(2,5-dichloro-3-thienyl)butyric acid and δ-(2,5-dichloro-3-thienyl)valeric acid . The cyclization is typically carried out in the presence of aluminum chloride in chloroform. Another approach involves the reaction of 2,5-dichlorothiophene with propanoic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorothiophen-3-yl)propanoicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(2,5-Dichlorothiophen-3-yl)propanoicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)propanoicacid involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist to certain receptors, influencing various biochemical pathways. For example, it may interact with enzymes or receptors involved in oxidative stress or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dichlorophenyl)propanoic acid
  • 3-(2-Thienyl)propanoic acid
  • 3-(2-Hydroxyethoxy)propanoic acid

Uniqueness

3-(2,5-Dichlorothiophen-3-yl)propanoicacid is unique due to the presence of both chlorine atoms and the thiophene ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C7H6Cl2O2S

Molecular Weight

225.09 g/mol

IUPAC Name

3-(2,5-dichlorothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H6Cl2O2S/c8-5-3-4(7(9)12-5)1-2-6(10)11/h3H,1-2H2,(H,10,11)

InChI Key

OUPPTFALQMOJHE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1CCC(=O)O)Cl)Cl

Origin of Product

United States

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